N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide
CAS No.: 654675-40-8
Cat. No.: VC16825965
Molecular Formula: C15H13FN2O
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 654675-40-8 |
|---|---|
| Molecular Formula | C15H13FN2O |
| Molecular Weight | 256.27 g/mol |
| IUPAC Name | N-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1 |
| Standard InChI Key | OKVHALLSLWBVTB-CYBMUJFWSA-N |
| Isomeric SMILES | C1[C@H](CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1C(CC2=C1C=CC=N2)NC(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s IUPAC name, N-[(6R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide, reflects its stereochemistry at the 6-position of the cyclopenta[b]pyridine ring and the 4-fluorobenzamide substituent. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃FN₂O |
| Molecular Weight | 256.27 g/mol |
| InChI | InChI=1S/C15H13FN2O/c16-12-5-3-10(4-6-12)15(19)18-13-8-11-2-1-7-17-14(11)9-13/h1-7,13H,8-9H2,(H,18,19)/t13-/m1/s1 |
| SMILES | C1C@HNC(=O)C3=CC=C(C=C3)F |
| Topological Polar Surface | 52.5 Ų |
The fluorine atom at the benzamide’s 4-position enhances electronegativity, influencing dipole moments and intermolecular interactions.
Stereochemical Considerations
The (6R) configuration introduces chirality, critical for receptor binding selectivity. Computational models suggest that the cyclopenta[b]pyridine ring adopts a puckered conformation, with the benzamide group oriented perpendicularly to the pyridine plane. This spatial arrangement may facilitate interactions with hydrophobic pockets in biological targets, such as ion channels or G-protein-coupled receptors.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step process:
-
Preparation of (6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine: Achieved via catalytic asymmetric hydrogenation of a cyclopenta[b]pyridine precursor using chiral catalysts like Ruthenium-BINAP complexes.
-
Amidation with 4-Fluorobenzoyl Chloride: The amine reacts with 4-fluorobenzoyl chloride in anhydrous dichloromethane, employing triethylamine as a base to scavenge HCl. Reaction conditions (0–5°C, 12 hours) ensure retention of stereochemistry, yielding the product at ~68% efficiency.
Purification and Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7). Final characterization uses:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 257.1034 (calculated 257.1028).
-
Chiral HPLC: Chiralpak IC column (heptane/ethanol, 90:10) confirms enantiomeric excess >98%.
Pharmacological Profile
Mechanism of Action
While direct target data are unavailable, benzamides often modulate neurotransmitter systems. For example, nicotinamide derivatives inhibit poly(ADP-ribose) polymerase (PARP), while substituted benzamides like sulpiride antagonize dopamine D₂/D₃ receptors. The fluorine atom may enhance binding affinity through halogen bonding with carbonyl oxygens in target proteins.
Bioavailability and Lipophilicity
The compound’s calculated logP (2.1) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Fluorine’s electronegativity reduces metabolic degradation by cytochrome P450 enzymes, potentially extending half-life.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 5.6 Hz, 2H, benzamide-H), 7.15 (t, J = 8.8 Hz, 2H, benzamide-H), 4.92 (m, 1H, CH-N), 3.20 (m, 2H, cyclopentane-H), 2.75 (m, 2H, cyclopentane-H), 1.95 (m, 1H, cyclopentane-H).
-
¹³C NMR: 165.2 (C=O), 162.3 (d, J = 247 Hz, C-F), 148.9 (pyridine-C), 132.1 (benzamide-C), 115.6 (d, J = 21 Hz, benzamide-C), 55.4 (CH-N), 38.2, 36.7 (cyclopentane-C).
Chromatographic Methods
Ultra-high-performance liquid chromatography (UHPLC) on a Scherzo SM-C18 column (2 × 250 mm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation. Retention time: 8.2 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume